3-(4-Hydroxy-3-propionylphenoxy)-1,2-propanediol
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Overview
Description
5’-(2,3-Dihydroxypropoxy)-2’-hydroxypropiophenone is an organic compound characterized by the presence of hydroxy groups and a propiophenone moiety
Preparation Methods
The synthesis of 5’-(2,3-Dihydroxypropoxy)-2’-hydroxypropiophenone can be achieved through regioselective synthetic procedures. One common method involves the reaction of a hydroxypropiophenone derivative with a dihydroxypropoxy reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired regioselectivity .
Chemical Reactions Analysis
5’-(2,3-Dihydroxypropoxy)-2’-hydroxypropiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Scientific Research Applications
5’-(2,3-Dihydroxypropoxy)-2’-hydroxypropiophenone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 5’-(2,3-Dihydroxypropoxy)-2’-hydroxypropiophenone involves its interaction with specific molecular targets. The hydroxy groups allow the compound to form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 5’-(2,3-Dihydroxypropoxy)-2’-hydroxypropiophenone include:
5-[(2,3-Dihydroxypropoxy)methyl]uracil: Known for its antiviral properties.
5-Bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide: Studied for its potential in cancer treatment.
Mirdametinib: Investigated for its role in treating melanoma and other cancers.
Properties
CAS No. |
956-23-0 |
---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-[5-(2,3-dihydroxypropoxy)-2-hydroxyphenyl]propan-1-one |
InChI |
InChI=1S/C12H16O5/c1-2-11(15)10-5-9(3-4-12(10)16)17-7-8(14)6-13/h3-5,8,13-14,16H,2,6-7H2,1H3 |
InChI Key |
AQXAMCMWSDKKIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OCC(CO)O)O |
Origin of Product |
United States |
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